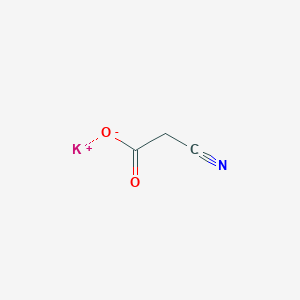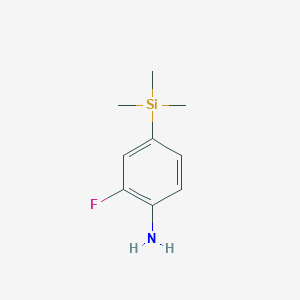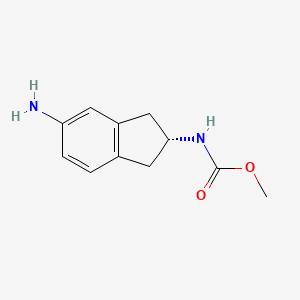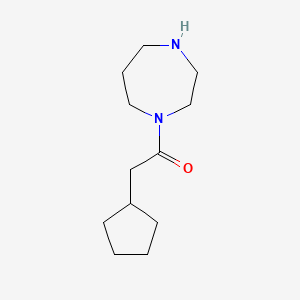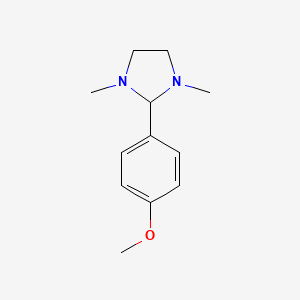
2-(4-methoxyphenyl)-1,3-dimethylimidazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)-1,3-dimethylimidazolidine is an organic compound that belongs to the class of imidazolidines. This compound features a 4-methoxyphenyl group attached to the 2-position of the imidazolidine ring, with two methyl groups at the 1 and 3 positions. Imidazolidines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-1,3-dimethylimidazolidine typically involves the reaction of 4-methoxybenzaldehyde with 1,3-dimethylurea in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the imidazolidine ring. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxyphenyl)-1,3-dimethylimidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinones.
Reduction: Reduction reactions can convert the imidazolidine ring to other functional groups.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and other nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Imidazolidinones
Reduction: Various reduced derivatives of the imidazolidine ring
Substitution: Substituted phenyl derivatives
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenyl)-1,3-dimethylimidazolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(4-methoxyphenyl)-1,3-dimethylimidazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit enzyme activity or block receptor signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methoxyphenyl)-1,3-dimethylimidazolidine: shares structural similarities with other imidazolidine derivatives, such as:
Uniqueness
- The presence of the 4-methoxyphenyl group and the specific substitution pattern on the imidazolidine ring confer unique chemical and biological properties to this compound. These properties distinguish it from other similar compounds and make it a valuable compound for various applications.
Propiedades
Número CAS |
23229-39-2 |
|---|---|
Fórmula molecular |
C12H18N2O |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-1,3-dimethylimidazolidine |
InChI |
InChI=1S/C12H18N2O/c1-13-8-9-14(2)12(13)10-4-6-11(15-3)7-5-10/h4-7,12H,8-9H2,1-3H3 |
Clave InChI |
UQSPFESRVJWENP-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(C1C2=CC=C(C=C2)OC)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
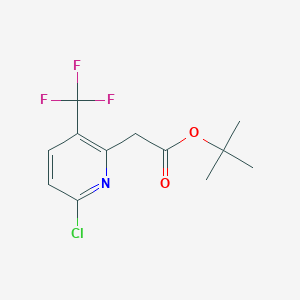
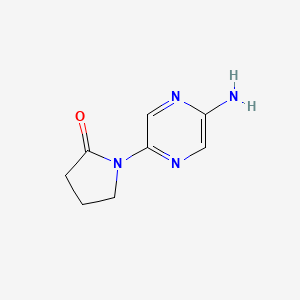
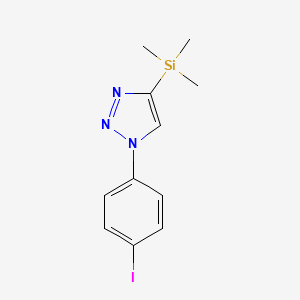
![2-Ethyl-2,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B8798235.png)
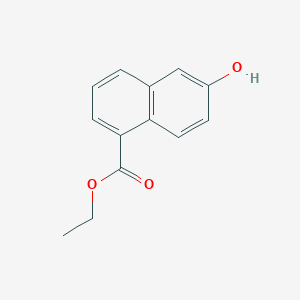
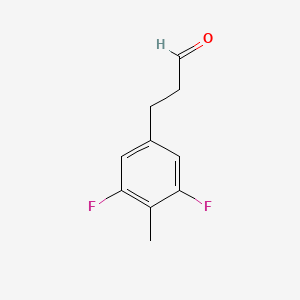
![1-[2-(2-chloro-4-nitrophenoxy)ethyl]Pyrrolidine](/img/structure/B8798279.png)
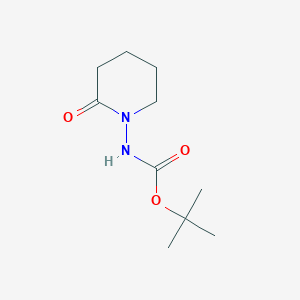
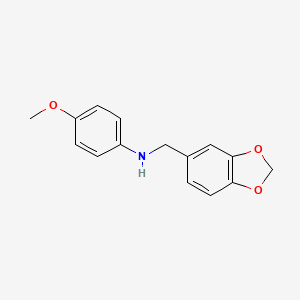
![8'-fluoro-5'-hydroxy-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one](/img/structure/B8798294.png)
